

Spectroscopic analysis for confirmation of 2-Amino-3-phenylpropan-1-ol structure

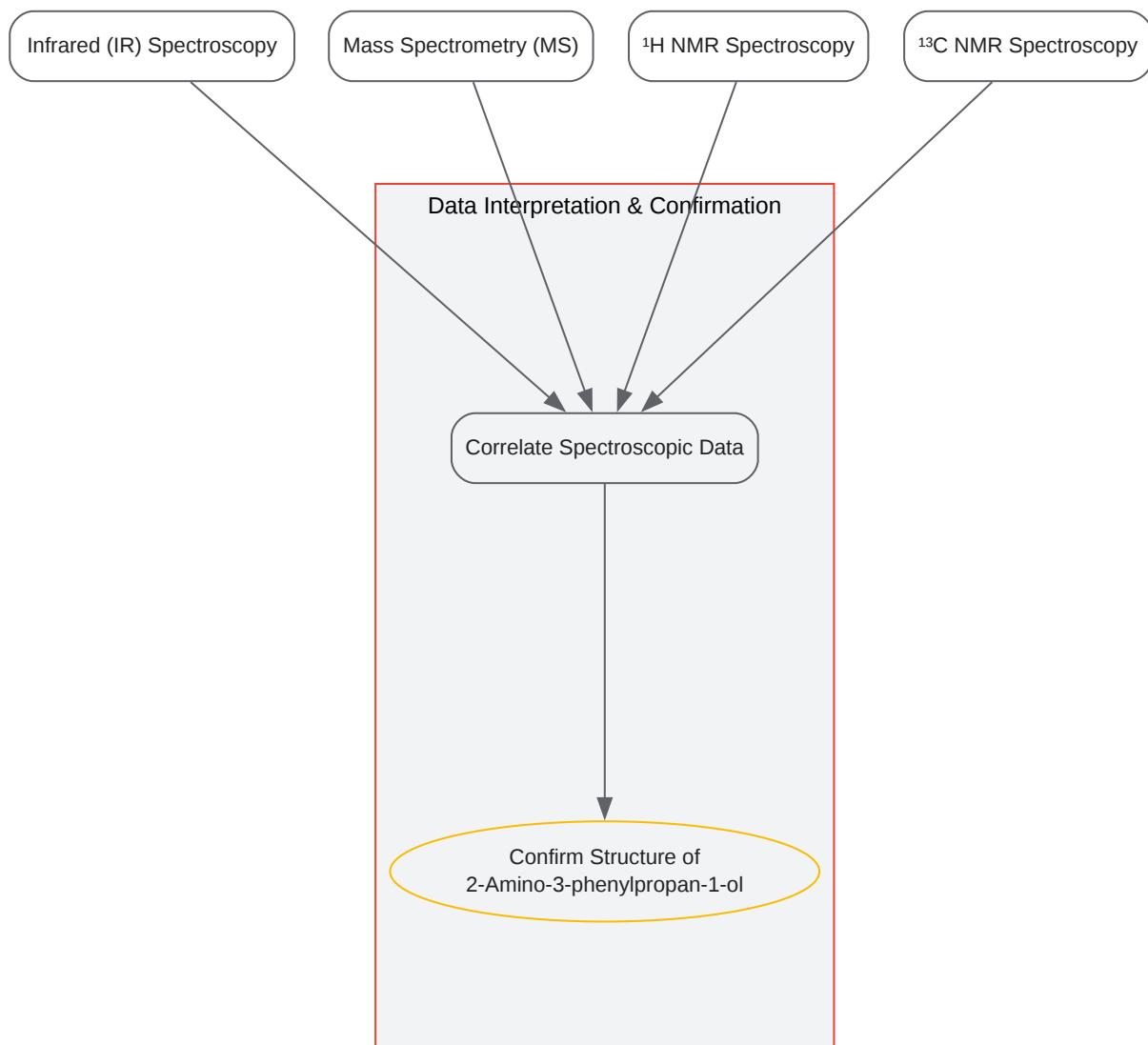
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-phenylpropan-1-ol

Cat. No.: B095927

[Get Quote](#)


Spectroscopic Scrutiny: Confirming the Structure of 2-Amino-3-phenylpropan-1-ol

A Comparative Guide to Spectroscopic Analysis for Structural Elucidation

In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a critical checkpoint. For chiral amino alcohols like **2-Amino-3-phenylpropan-1-ol**, a versatile building block in pharmaceutical synthesis, a variety of spectroscopic techniques are employed to ensure its structural integrity. This guide provides a comparative analysis of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of **2-Amino-3-phenylpropan-1-ol**, with Phenylalanine ethyl ester presented as a comparative alternative.

Workflow for Structural Confirmation

The process of confirming a chemical structure through spectroscopic analysis follows a logical progression. Initially, techniques that provide information about the functional groups present (IR) and the overall molecular mass (MS) are utilized. Subsequently, NMR spectroscopy (¹H and ¹³C) is employed to elucidate the precise connectivity and chemical environment of each atom within the molecule.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structural Confirmation.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Amino-3-phenylpropan-1-ol** and Phenylalanine ethyl ester. This direct comparison highlights the unique spectral fingerprints of each molecule, allowing for clear differentiation.

Table 1: ^1H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment	2-Amino-3-phenylpropan-1-ol	Phenylalanine ethyl ester
Aromatic-H	~7.2-7.4 ppm (m, 5H)	~7.2-7.4 ppm (m, 5H)
-CH(NH ₂)-	~3.1 ppm (m, 1H)	~3.7 ppm (t, 1H)
-CH ₂ OH	~3.4-3.6 ppm (m, 2H)	-
-CH ₂ -Ph	~2.5 & 2.8 ppm (dd, 2H)	~3.0 & 3.1 ppm (dd, 2H)
-NH ₂ & -OH	~1.8-2.5 ppm (br s, 3H)	~1.6 ppm (br s, 2H)
-OCH ₂ CH ₃	-	~4.1 ppm (q, 2H)
-OCH ₂ CH ₃	-	~1.2 ppm (t, 3H)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Table 2: ^{13}C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment	2-Amino-3-phenylpropan-1-ol	Phenylalanine ethyl ester
Aromatic C-H	~126-129 ppm	~127-129 ppm
Aromatic C (quaternary)	~138 ppm	~137 ppm
-CH(NH ₂)-	~56 ppm	~55 ppm
-CH ₂ OH	~66 ppm	-
-CH ₂ -Ph	~40 ppm	~41 ppm
-C=O	-	~175 ppm
-OCH ₂ CH ₃	-	~61 ppm
-OCH ₂ CH ₃	-	~14 ppm

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group	2-Amino-3-phenylpropan-1-ol	Phenylalanine ethyl ester
O-H stretch (alcohol)	~3300-3400 (broad)	-
N-H stretch (amine)	~3300-3400 (medium)	~3300-3400 (medium)
C-H stretch (aromatic)	~3000-3100	~3000-3100
C-H stretch (aliphatic)	~2850-2950	~2850-2950
C=O stretch (ester)	-	~1735
C-O stretch (alcohol)	~1050-1150	-
C-N stretch (amine)	~1000-1250	~1000-1250

Table 4: Mass Spectrometry Data (Electron Ionization)

Parameter	2-Amino-3-phenylpropan-1-ol	Phenylalanine ethyl ester
Molecular Ion (M^+)	m/z 151	m/z 193
Base Peak	m/z 120 ($[M-CH_2OH]^+$)	m/z 102 ($[M-COOEt]^+$)
Key Fragment Ions	m/z 91 (tropylium ion)	m/z 120 ($[M-CH_2COOEt]^+$)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is typically necessary for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For a

liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

- Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Acquire the spectrum of the sample over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small, volatile molecules and provides characteristic fragmentation patterns.
- Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

By systematically applying these spectroscopic techniques and comparing the acquired data with established values and those of known related compounds, researchers can confidently confirm the structure of **2-Amino-3-phenylpropan-1-ol**, ensuring the quality and reliability of their chemical entities for further research and development.

- To cite this document: BenchChem. [Spectroscopic analysis for confirmation of 2-Amino-3-phenylpropan-1-ol structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095927#spectroscopic-analysis-for-confirmation-of-2-amino-3-phenylpropan-1-ol-structure\]](https://www.benchchem.com/product/b095927#spectroscopic-analysis-for-confirmation-of-2-amino-3-phenylpropan-1-ol-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com